7-Bromo-8-fluoroisoquinoline

Overview

Description

Synthesis Analysis

The synthesis of fluorinated isoquinolines, such as “7-Bromo-8-fluoroisoquinoline”, has been greatly developed over the past several decades . The approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .

Molecular Structure Analysis

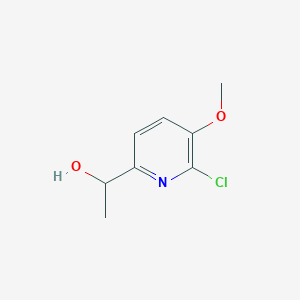

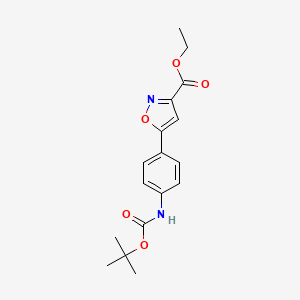

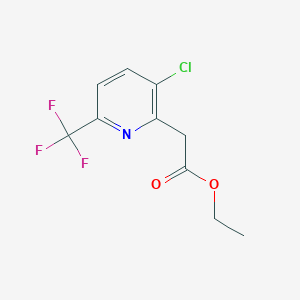

The molecular formula of “this compound” is C9H5BrFN . The InChI code is 1S/C9H5BrFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H .

Chemical Reactions Analysis

Fluorinated isoquinolines, such as “this compound”, have unique characteristics such as biological activities and light-emitting properties . They have attracted widespread attention as important components of pharmaceuticals and materials .

Physical And Chemical Properties Analysis

“this compound” is a white solid with a melting point of 134-136°C.

Scientific Research Applications

Neurochemical Studies

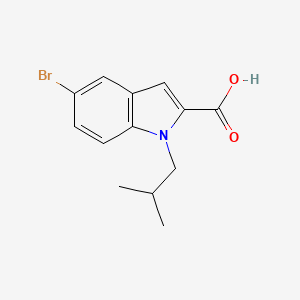

7-Fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of isoquinoline, has been studied for its antidepressant-like effects in rodents. Research indicates that this compound may influence the glutamatergic and GABAergic systems in the brain, potentially reversing stress-induced behavioral alterations. It's worth noting that although this study does not directly reference 7-Bromo-8-fluoroisoquinoline, it provides insights into the neurochemical implications of related compounds (Pesarico, Stangherlin, Mantovani, Zeni, Nogueira, 2017).

Photolabile Protecting Group for Biological Applications

8-Bromo-7-hydroxyquinoline has been identified as a potential photolabile protecting group, suitable for studying cell physiology. This compound can be efficiently photolyzed under physiological conditions and is stable in the dark, soluble in water, and exhibits low levels of fluorescence. These characteristics make it an interesting candidate for use in conjunction with fluorescent indicators in biological studies. Although the specific structure of this compound is not mentioned, the research on structurally related compounds provides a foundation for understanding potential applications in biological systems (Zhu, Pavlos, Toscano, Dore, 2006).

Antibacterial Properties

The synthesis and evaluation of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, including 7-bromo variants, have demonstrated promising antibacterial properties, especially against gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. These studies suggest the potential of bromo-quinoline derivatives in the development of new antibacterial agents (Hayashi, Takahata, Kawamura, Todo, 2002).

Safety and Hazards

Properties

IUPAC Name |

7-bromo-8-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLBOBJCIDTQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2094685-40-0 | |

| Record name | 7-bromo-8-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)

![(1R,2S)-2-[Amino(methyl)amino]cyclohexan-1-ol](/img/structure/B1412783.png)

![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)